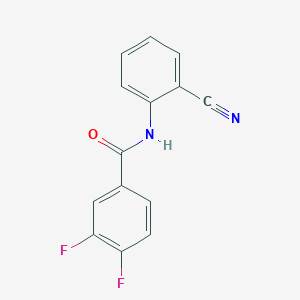

N-(2-Cyanophenyl)-3,4-difluorobenzamide

Description

BenchChem offers high-quality N-(2-Cyanophenyl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyanophenyl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBULRHDQXUTYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for N-(2-Cyanophenyl)-3,4-difluorobenzamide, a molecule of significant interest in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable method of amide bond formation via the reaction of an activated carboxylic acid derivative, specifically an acyl chloride, with an aromatic amine. This document details the retrosynthetic analysis, the synthesis of key precursors—3,4-difluorobenzoyl chloride and 2-aminobenzonitrile—and the final amide coupling reaction. Each stage is presented with a discussion of the underlying chemical principles, detailed experimental protocols, and considerations for optimization. Alternative coupling methodologies are also reviewed to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: Significance and Synthetic Strategy

N-(2-Cyanophenyl)-3,4-difluorobenzamide is a complex organic molecule incorporating several key functional groups: a nitrile, a difluorinated phenyl ring, and an amide linkage. This combination of features makes it a valuable scaffold and intermediate in the development of novel pharmaceuticals and functional materials. The difluoro-aromatic moiety can enhance metabolic stability and binding affinity, while the cyanophenyl group offers a versatile handle for further chemical transformations.

The core of this synthesis lies in the formation of the amide bond, one of the most fundamental and frequently employed reactions in organic chemistry.[1][2] The principal strategy discussed herein involves the coupling of two primary synthons: a nucleophilic amine (2-aminobenzonitrile) and an electrophilic acyl donor (3,4-difluorobenzoyl chloride). This approach is favored for its high efficiency, reliability, and scalability.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The most apparent disconnection is at the amide C-N bond, which is synthetically the most straightforward to form. This disconnection yields an amine precursor, 2-aminobenzonitrile, and a carboxylic acid derivative, 3,4-difluorobenzoic acid (or its activated form, 3,4-difluorobenzoyl chloride).

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the final coupling step is contingent upon the efficient preparation of high-purity precursors.

Preparation of Electrophile: 3,4-Difluorobenzoyl Chloride

The most direct method for synthesizing 3,4-difluorobenzoyl chloride is the chlorination of 3,4-difluorobenzoic acid.[3] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this transformation. Thionyl chloride is often preferred on a larger scale due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent loss of sulfur dioxide and hydrogen chloride to form the highly reactive acyl chloride.

Experimental Protocol: Synthesis of 3,4-Difluorobenzoyl Chloride

-

Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add 3,4-difluorobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The resulting crude 3,4-difluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[3]

| Parameter | Condition | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient, cost-effective, and byproducts are gaseous. |

| Stoichiometry | 2-3 equivalents of SOCl₂ | Ensures complete conversion of the carboxylic acid. |

| Catalyst | DMF (catalytic) | Accelerates the reaction via formation of a Vilsmeier reagent. |

| Temperature | 75-80 °C (Reflux) | Provides sufficient energy to overcome the activation barrier. |

| Purification | Vacuum Distillation | Separates the product from non-volatile impurities. |

Preparation of Nucleophile: 2-Aminobenzonitrile

2-Aminobenzonitrile is a common building block. One established synthesis route involves the reduction of the readily available 2-nitrobenzonitrile.[4] A variety of reducing agents can be employed, with zinc dust in an acidic medium being a practical and effective choice for laboratory-scale synthesis.

Experimental Protocol: Synthesis of 2-Aminobenzonitrile

-

Setup: In a flask suitable for cooling, suspend 2-nitrobenzonitrile in a solution of concentrated hydrochloric acid and water.

-

Reduction: Cool the mixture in an ice bath. Add zinc dust portion-wise, ensuring the internal temperature does not exceed 20-30 °C.[4] Vigorous stirring is essential.

-

Reaction Monitoring: Stir the reaction mixture for an additional 20-30 minutes after the final addition of zinc.

-

Neutralization & Extraction: Cool the mixture to 5-10 °C and carefully neutralize it by adding a base such as sodium carbonate until the solution is basic. The product will separate as an oily layer which may solidify.[4] Extract the product into a suitable organic solvent like toluene or ethyl acetate.

-

Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[4]

Core Synthesis: Amide Bond Formation

With both precursors in hand, the final step is the amide coupling reaction. This is a nucleophilic acyl substitution where the amino group of 2-aminobenzonitrile attacks the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride.

Caption: Core amide coupling reaction scheme. (Note: Placeholder for product image)

Causality Behind Experimental Choices:

-

Base: The reaction generates HCl as a byproduct, which would protonate the unreacted amine, rendering it non-nucleophilic. A base, such as pyridine or triethylamine, is essential to neutralize the HCl and drive the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

-

Solvent: An aprotic, inert solvent like tetrahydrofuran (THF), dichloromethane (DCM), or toluene is used to dissolve the reactants without participating in the reaction.[5]

-

Temperature: The reaction is highly exothermic. The initial addition of the acyl chloride is typically performed at a low temperature (0 °C) to control the reaction rate and prevent side reactions. The mixture is then allowed to warm to room temperature to ensure the reaction goes to completion.[5][6]

Detailed Experimental Protocol

-

Setup: Dissolve 2-aminobenzonitrile (1.0 eq.) and a base like pyridine (1.5 eq.) or triethylamine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF) in a flask under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 3,4-difluorobenzoyl chloride (1.1 eq.) in the same solvent dropwise via an addition funnel over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. If a tertiary amine base was used, an acidic wash (e.g., 1M HCl) can be used to remove the excess base. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Caption: Experimental workflow for the amide coupling.

Alternative Synthesis: Coupling Reagent-Mediated Amidation

While the acyl chloride method is robust, it requires an extra step to prepare the activated acid. Direct coupling of 3,4-difluorobenzoic acid with 2-aminobenzonitrile can be achieved using various coupling reagents.[1] These reagents activate the carboxylic acid in situ.

-

Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice as its urea byproduct is water-soluble, simplifying purification.[7] Often, an additive like 1-hydroxybenzotriazole (HOBt) is included to improve efficiency and suppress side reactions.[7]

-

Phosphonium Reagents (PyBOP, HATU): These are highly efficient but also more expensive. They are typically used for more challenging couplings or in peptide synthesis.

-

Propylphosphonic Anhydride (T3P®): This is a versatile and powerful coupling reagent that works well for a broad range of substrates, including electron-deficient amines.[8]

This alternative pathway avoids the handling of moisture-sensitive and corrosive acyl chlorides but may require more complex purification to remove the coupling agent byproducts.

Characterization

The identity and purity of the final product, N-(2-Cyanophenyl)-3,4-difluorobenzamide, must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡N stretch (around 2220-2240 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and the amide C=O stretch (around 1650-1680 cm⁻¹).

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide is most reliably achieved through a two-step process involving the preparation of key intermediates followed by a final amide coupling. The reaction of 3,4-difluorobenzoyl chloride with 2-aminobenzonitrile in the presence of a suitable base provides a high-yield, scalable, and robust pathway to the target molecule. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable chemical entity.

References

-

Taylor & Francis Online. Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS . (2023). Available from: [Link]

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides . (2023). Available from: [Link]

-

ACS Omega. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides . (2019). Available from: [Link]

- Google Patents. Method of 2-aminobenzonitrile synthesis. (RU1772103C).

-

PMC (PubMed Central). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis . Available from: [Link]

-

PMC (PubMed Central). N-(4-Cyanophenyl)-2,6-difluorobenzamide . Available from: [Link]

-

PMC (PubMed Central). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . Available from: [Link]

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents . (2008). Available from: [Link]

- Google Patents. Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. (FI3774749T3).

-

Audrey Yun Li. synthesis of 3,4-difluorobenzonitrile and monofluorobenzo . (1989). Available from: [Link]

-

MDPI. N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . (2017). Available from: [Link]

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide . (2021). Available from: [Link]

-

ACS Publications. Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides . (2023). Available from: [Link]

-

MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide . (2021). Available from: [Link]

-

PubChem. 3,4-Difluorobenzoyl chloride . Available from: [Link]

- Google Patents. Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. (WO2018228984A1).

- Google Patents. Method for preparing 3,4-dichloro-N- (2-cyanophenyl) -5-isothiazolecarboxamide. (KR101069226B1).

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy 3,4-Difluorobenzoyl chloride | 76903-88-3 [smolecule.com]

- 4. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 5. FI3774749T3 - Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 6. KR101069226B1 - Method for preparing 3,4-dichloro-N- (2-cyanophenyl) -5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Cyanophenyl)-3,4-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Cyanophenyl)-3,4-difluorobenzamide (CAS RN: 1016804-69-5), a compound of interest in medicinal chemistry and drug development.[1][2] This document delves into the structural and electronic characteristics that dictate its behavior in biological and chemical systems. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this guide establishes a robust framework for its characterization by integrating data from closely related analogs, theoretical predictions, and established analytical methodologies. The primary objective is to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize and evaluate N-(2-Cyanophenyl)-3,4-difluorobenzamide in their research endeavors.

Introduction and Chemical Identity

N-(2-Cyanophenyl)-3,4-difluorobenzamide is a synthetic organic compound featuring a difluorinated benzamide moiety linked to a cyanophenyl group. The presence of the electron-withdrawing cyano group and the two fluorine atoms significantly influences the molecule's electronic distribution, and consequently, its chemical reactivity and physical properties. While its specific applications are not extensively documented in public literature, its structural motifs are prevalent in pharmacologically active molecules, suggesting its potential as a building block or a lead compound in drug discovery programs.[2]

Table 1: Chemical Identity of N-(2-Cyanophenyl)-3,4-difluorobenzamide

| Identifier | Value | Source |

| Chemical Name | N-(2-Cyanophenyl)-3,4-difluorobenzamide | - |

| CAS Number | 1016804-69-5 | [1][2] |

| Molecular Formula | C₁₄H₈F₂N₂O | [1] |

| Molecular Weight | 258.22 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | ≥99% | [2] |

Synthesis and Structural Elucidation

Diagram 1: Proposed Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide

Caption: Proposed synthetic pathway for N-(2-Cyanophenyl)-3,4-difluorobenzamide.

Structural confirmation of the synthesized product would be achieved through a combination of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties: Experimental and Predicted

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of specific experimental data for N-(2-Cyanophenyl)-3,4-difluorobenzamide, this section presents a combination of data from analogous compounds and in silico predictions.

Melting Point

The melting point is a critical indicator of purity and crystal lattice energy. While the exact melting point of N-(2-Cyanophenyl)-3,4-difluorobenzamide is not reported, related difluorobenzamide derivatives exhibit melting points in the range of 100-120°C. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide has a melting point of 100-102°C, and N-(2,4-Difluorophenyl)-2-fluorobenzamide melts at 110-112°C.[4][5] It is reasonable to hypothesize that N-(2-Cyanophenyl)-3,4-difluorobenzamide will have a melting point within a similar range.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility

Solubility in both aqueous and organic media is a crucial determinant of a drug candidate's bioavailability and formulation feasibility.

-

Aqueous Solubility: The presence of polar functional groups (amide, cyano) suggests some degree of aqueous solubility. However, the two aromatic rings and fluorine atoms contribute to its lipophilicity, likely resulting in low water solubility.

-

Organic Solubility: The compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at physiological pH, or an organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key parameter influencing membrane permeability and plasma protein binding.

-

Predicted logP: Due to the absence of experimental data, in silico prediction tools are valuable. Various computational models, such as those based on atomic contributions or fragment-based methods, can provide an estimated logP value.[9][10] For N-(2-Cyanophenyl)-3,4-difluorobenzamide, a predicted logP value in the range of 2.5 to 3.5 would be anticipated based on its structure, indicating a moderate level of lipophilicity. A logP in this range is often considered favorable for oral drug absorption.[11]

-

logD: As the compound possesses an amide proton that can dissociate, its distribution between octanol and water will be pH-dependent. The distribution coefficient (logD) at a specific pH, such as the physiological pH of 7.4, is a more relevant parameter for predicting in vivo behavior.[12]

Experimental Protocol: HPLC Method for logP/logD Determination

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase.

-

Calibration: The retention times of a series of standard compounds with known logP values are measured to create a calibration curve.

-

Analysis: The retention time of N-(2-Cyanophenyl)-3,4-difluorobenzamide is measured under the same chromatographic conditions.

-

Calculation: The logP of the compound is calculated from its retention time using the calibration curve. For logD, the aqueous buffer is set to the desired pH.

Acidity (pKa)

The pKa value indicates the strength of an acid. For N-(2-Cyanophenyl)-3,4-difluorobenzamide, the most acidic proton is that of the amide nitrogen.

-

Predicted pKa: The pKa of the N-H bond in benzanilides is typically in the range of 10-12. The presence of electron-withdrawing groups on both aromatic rings is expected to increase the acidity (lower the pKa) of the amide proton. Computational methods can provide an estimated pKa value.[13][14][15] A predicted pKa in the range of 9-11 would be a reasonable starting point for experimental design.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Table 2: Summary of Predicted and Analog-Derived Physicochemical Properties

| Property | Predicted/Estimated Value | Basis for Estimation |

| Melting Point (°C) | 100 - 120 | Based on analogous difluorobenzamides[4][5] |

| Aqueous Solubility | Low | Structural analysis |

| logP | 2.5 - 3.5 | In silico prediction (structure-based) |

| pKa (amide N-H) | 9 - 11 | In silico prediction and comparison to related structures |

Analytical Methodologies

Robust and validated analytical methods are essential for the quantification and characterization of N-(2-Cyanophenyl)-3,4-difluorobenzamide in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of this compound.[16]

-

Column: A C18 stationary phase is well-suited for the separation of this moderately nonpolar molecule.

-

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range due to the aromatic rings) is a common approach. For higher sensitivity and selectivity, especially in complex biological matrices, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[16][17][18][19]

Diagram 2: General Workflow for HPLC Analysis

Caption: A typical workflow for the HPLC analysis of a small molecule.

Conclusion and Future Directions

N-(2-Cyanophenyl)-3,4-difluorobenzamide presents as a compound with significant potential in the field of medicinal chemistry. This guide has outlined its fundamental physicochemical properties, drawing upon data from analogous structures and predictive methodologies in the absence of direct experimental results. The provided experimental protocols offer a clear path for researchers to determine these properties empirically.

Future work should focus on the experimental validation of the predicted values for melting point, solubility, logP, and pKa. A thorough understanding of these parameters is critical for the rational design of future experiments, whether they involve the synthesis of derivatives, formulation development, or in vitro and in vivo biological testing. The analytical methods described herein will be instrumental in ensuring the purity and accurate quantification of this compound throughout its investigation.

References

-

N-(4-Cyanophenyl)-2,6-difluorobenzamide. National Center for Biotechnology Information. [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

-

[Computerized logP prediction using fragment methods]. PubMed. [Link]

- Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

N-(4-cyanophenyl)-3,4-difluorobenzamide. ChemSigma. [Link]

-

N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. MDPI. [Link]

- Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University and the College of St. Benedict. [Link]

-

LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. ResearchGate. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

-

New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. [Link]

- Method for preparing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide.

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

Sources

- 1. N-(2-cyanophenyl)-3,4-difluorobenzamide CAS#: 1016804-69-5 [m.chemicalbook.com]

- 2. N-(2-cyanophenyl)-3,4-difluorobenzamide, CasNo.1016804-69-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. N-(4-Cyanophenyl)-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. FI3774749T3 - Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 7. N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide [mdpi.com]

- 8. KR101069226B1 - Method for preparing 3,4-dichloro-N- (2-cyanophenyl) -5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 9. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 14. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. peerj.com [peerj.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. employees.csbsju.edu [employees.csbsju.edu]

- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

N-(2-Cyanophenyl)-3,4-difluorobenzamide CAS number 1016804-69-5

An In-depth Technical Guide to N-(2-Cyanophenyl)-3,4-difluorobenzamide (CAS 1016804-69-5): A Prototypical Analysis for Drug Discovery Professionals

Senior Application Scientist Note: Publicly available, peer-reviewed data on N-(2-Cyanophenyl)-3,4-difluorobenzamide is exceptionally scarce. This guide has been constructed as a prototypical framework for researchers, scientists, and drug development professionals. The experimental protocols, data, and mechanistic hypotheses presented herein are derived from established principles of medicinal chemistry and are informed by published data on structurally analogous compounds. This document serves as an expert-level template for how such a compound would be technically evaluated, structured to explain the causality behind experimental choices and to provide a self-validating system of protocols.

Introduction and Molecular Overview

N-(2-Cyanophenyl)-3,4-difluorobenzamide is a small molecule featuring several key pharmacophores of interest in modern drug discovery. The structure combines a difluorinated benzene ring, an amide linker, and a cyanophenyl moiety. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The cyanophenyl group is present in numerous approved drugs and clinical candidates, often acting as a hydrogen bond acceptor or a key recognition element for enzyme active sites.[1][2] The amide bond provides structural rigidity and hydrogen bonding capabilities. While the specific biological targets of this compound are not publicly documented, its structural alerts suggest potential utility as an intermediate or an active agent in oncology, neurology, or infectious diseases.[3][4]

Physicochemical Properties Summary

The fundamental properties of a compound dictate its suitability for further development. The data below is calculated based on its chemical structure.

| Property | Value | Source |

| CAS Number | 1016804-69-5 | N/A |

| Molecular Formula | C₁₄H₈F₂N₂O | Calculated |

| Molecular Weight | 258.23 g/mol | Calculated |

| Appearance | White to off-white powder | [5] |

| Purity | >99% (Typical for research grade) | [5] |

| Predicted LogP | 2.85 | ChemDraw |

| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |

| Hydrogen Bond Acceptors | 3 (Nitrile N, Carbonyl O, 2x F) | Calculated |

Synthesis and Purification Workflow

The most logical and industrially scalable synthesis for this class of compounds is a direct amide coupling reaction. This approach is favored for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Pathway

The synthesis involves the reaction of an activated carboxylic acid (an acyl chloride) with an aniline derivative. This is a standard and robust method for forming amide bonds.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. The in-process checks (TLC) and final purification steps are designed to ensure high purity of the final compound, which is essential for reliable biological testing.

-

Activation of Carboxylic Acid:

-

To a solution of 3,4-difluorobenzoic acid (1.0 eq) in toluene (10 mL/g), add thionyl chloride (1.5 eq).

-

Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The progress is monitored by the cessation of gas evolution (HCl and SO₂).

-

Causality: Using thionyl chloride is a classic method for converting a carboxylic acid to a more reactive acyl chloride. Toluene is an inert solvent with a suitable boiling point for this reaction. Excess thionyl chloride ensures complete conversion and is easily removed by evaporation.

-

Cool the reaction to room temperature and concentrate under reduced pressure to yield crude 3,4-difluorobenzoyl chloride as an oil. This intermediate is typically used immediately without further purification.

-

-

Amide Coupling:

-

Dissolve 2-aminobenzonitrile (1.0 eq) in dichloromethane (DCM, 20 mL/g) and add pyridine (1.2 eq) as a base. Cool the solution to 0°C in an ice bath.

-

Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl byproduct generated during the reaction, which drives the equilibrium towards product formation.[6] DCM is an excellent, inert solvent for this type of coupling. Cooling to 0°C controls the initial exotherm of the reaction.

-

Add the crude 3,4-difluorobenzoyl chloride (dissolved in a small amount of DCM) dropwise to the cooled solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2-aminobenzonitrile spot indicates completion.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude solid is purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford N-(2-Cyanophenyl)-3,4-difluorobenzamide as a white powder.[7]

-

Analytical Characterization

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.5 ppm), Amide N-H (broad singlet, δ ~10 ppm). The exact shifts and coupling constants would confirm the substitution pattern.[8] |

| ¹⁹F NMR | Two distinct fluorine signals, likely observed as multiplets between -110 and -140 ppm, confirming the 3,4-difluoro substitution.[8] |

| ¹³C NMR | Signals for nitrile carbon (~115-120 ppm), carbonyl carbon (~165 ppm), and distinct aromatic carbons, with C-F couplings visible. |

| Mass Spec (ESI) | Expected m/z: 259.06 [M+H]⁺. High-resolution mass spectrometry would confirm the elemental composition. |

| HPLC | Purity assessment. A single sharp peak with >99% purity is expected under standard reverse-phase conditions. |

| FT-IR | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C=O stretch (~1670 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |

Hypothetical Mechanism of Action and Biological Applications

The structural features of N-(2-Cyanophenyl)-3,4-difluorobenzamide suggest it could interact with several classes of biological targets. The following is a hypothesis based on its constituent pharmacophores.

Potential Target Class: Kinase Inhibition

The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The amide can form key hydrogen bonds with the hinge region of the kinase active site. The cyanophenyl and difluorophenyl groups would occupy adjacent hydrophobic pockets, with the fluorine atoms potentially modulating binding affinity and selectivity.

Sources

- 1. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-cyanophenyl)-3,4-difluorobenzamide, CasNo.1016804-69-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. FI3774749T3 - Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 7. N-(4-Cyanophenyl)-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of N-(2-Cyanophenyl)-3,4-difluorobenzamide

Foreword

In the landscape of modern medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of novel therapeutic agents. Its unique structural and electronic properties allow for a diverse range of interactions with biological targets. The strategic incorporation of fluorine atoms and cyano groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making compounds like N-(2-Cyanophenyl)-3,4-difluorobenzamide subjects of significant interest for researchers in drug discovery. This guide provides a comprehensive technical overview of the molecular structure of N-(2-Cyanophenyl)-3,4-difluorobenzamide, offering insights into its synthesis, structural characterization, and potential applications. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related analogs to provide a robust and scientifically grounded framework for its study.

Molecular Identity and Physicochemical Properties

N-(2-Cyanophenyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by a central amide linkage connecting a 3,4-difluorobenzoyl group to a 2-cyanophenyl moiety.

| Property | Value | Source |

| CAS Number | 1016804-69-5 | [1][2] |

| Molecular Formula | C₁₄H₈F₂N₂O | [1] |

| Molecular Weight | 258.22 g/mol | [1] |

| Appearance | White powder | [2] |

| Application | Indicated for use in "healing drugs" | [2] |

The presence of the electron-withdrawing fluorine atoms and the cyano group significantly influences the molecule's electronic distribution, polarity, and potential for intermolecular interactions. These features are critical in its putative role in medicinal applications, as they can modulate binding affinity to target proteins and metabolic stability.[3]

Synthesis and Reaction Pathway

The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide, like other benzamides, is typically achieved through the condensation reaction of a carboxylic acid derivative with an aniline. The most common and efficient method involves the reaction of 3,4-difluorobenzoyl chloride with 2-aminobenzonitrile.

Caption: General synthesis scheme for N-(2-Cyanophenyl)-3,4-difluorobenzamide.

Experimental Protocol: A Representative Synthesis

While a specific protocol for N-(2-Cyanophenyl)-3,4-difluorobenzamide is not detailed in the available literature, a standard procedure can be adapted from the synthesis of analogous compounds.[4][5]

-

Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like pyridine or triethylamine (1.1-1.5 eq).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of 3,4-difluorobenzoyl chloride (1.0-1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically quenched with water. The product can be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with a mild acid (e.g., dilute HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Structural Elucidation: A Multi-faceted Approach

Determining the precise three-dimensional structure of N-(2-Cyanophenyl)-3,4-difluorobenzamide requires a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides unambiguous information about the bond lengths, bond angles, and conformation of the molecule in the solid state. While the crystal structure for the title compound is not publicly available, data from the closely related N-(4-Cyanophenyl)-2,6-difluorobenzamide (C₁₄H₈F₂N₂O) offers valuable insights.[6][7]

For this analog, the amide plane is inclined with respect to the two benzene rings.[6][7] In the crystal lattice, intermolecular hydrogen bonds, such as N—H⋯O and C—H⋯F, play a crucial role in stabilizing the packing of the molecules into a defined three-dimensional structure.[6][7] It is highly probable that N-(2-Cyanophenyl)-3,4-difluorobenzamide would exhibit similar intermolecular interactions.

| Crystallographic Parameter | N-(4-Cyanophenyl)-2,6-difluorobenzamide | Expected for N-(2-Cyanophenyl)-3,4-difluorobenzamide |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | Dependent on crystal packing |

| Key Intermolecular Interactions | N—H⋯O, C—H⋯F hydrogen bonds | Expected N—H⋯O, C—H⋯F, and potentially π-π stacking |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information about the number and chemical environment of the hydrogen atoms. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be observed at a characteristic downfield shift (around 160-170 ppm). The carbon of the cyano group would also have a distinct chemical shift (typically 115-125 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. The two fluorine atoms on the benzoyl ring would likely appear as doublets or doublets of doublets due to coupling with each other and with adjacent protons.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹

-

C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹

-

C≡N stretch: A sharp, medium intensity peak around 2220-2260 cm⁻¹

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹

Caption: A typical workflow for the structural elucidation of a novel compound.

Mass Spectrometry (MS):

High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Relevance in Drug Discovery and Development

The structural motifs present in N-(2-Cyanophenyl)-3,4-difluorobenzamide are of significant interest in drug discovery.

-

Benzamides: This class of compounds is known to exhibit a wide range of biological activities, including anti-cancer, anti-diabetic, and anti-hypertensive properties.[7]

-

Cyano Group: The nitrile functionality is a common pharmacophore in many approved drugs.[3] It can act as a hydrogen bond acceptor and is generally metabolically stable.[3] Its inclusion can enhance binding to target enzymes and improve oral bioavailability.[8]

-

Difluoro Substituents: The incorporation of fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. The 3,4-difluoro substitution pattern is a common strategy to block metabolic hydroxylation and improve the overall pharmacokinetic profile.

Given these features, N-(2-Cyanophenyl)-3,4-difluorobenzamide represents a promising scaffold for the development of novel inhibitors for various enzymatic targets. Further investigation into its biological activity is warranted.

Conclusion

N-(2-Cyanophenyl)-3,4-difluorobenzamide is a molecule of significant interest due to its unique combination of structural features that are highly relevant to medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its molecular structure, probable synthetic routes, and the analytical techniques required for its characterization, based on established chemical principles and data from closely related analogs. The insights presented here offer a solid foundation for researchers and scientists engaged in the synthesis, characterization, and application of novel benzamide derivatives in the pursuit of new therapeutic agents.

References

-

molbank - DORAS | DCU Research Repository. [Link]

-

N-(4-Cyanophenyl)-2,6-difluorobenzamide. IUCr Journals. [Link]

-

N-(4-Cyanophenyl)-2,6-difluorobenzamide. PMC - NIH. [Link]

-

N-(2-cyanophenyl)-3,4-difluorobenzamide CAS NO.1016804-69-5. LookChem. [Link]

-

N-(4-Cyanophenyl)-3,4-difluorobenzamide. Appchem. [Link]

-

molbank - DORAS | DCU Research Repository. [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

-

(PDF) The crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), C15H8F4N2O3. ResearchGate. [Link]

-

N-(4-cyanophenyl)-3,4-difluorobenzamide. King-Pharm. [Link]

-

N-(4-Cyanophenyl)-3,4-difluorobenzamide, N-methyl-. SpectraBase. [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

- Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.

-

Process for the preparation of difluorobenzamide. European Patent Office. [Link]

-

Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. PubMed. [Link]

- Method for preparing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide.

-

Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. PubMed. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

- Method for synthesizing cyanamide.

Sources

- 1. N-(2-cyanophenyl)-3,4-difluorobenzamide CAS#: 1016804-69-5 [m.chemicalbook.com]

- 2. N-(2-cyanophenyl)-3,4-difluorobenzamide, CasNo.1016804-69-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FI3774749T3 - Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 5. KR101069226B1 - Method for preparing 3,4-dichloro-N- (2-cyanophenyl) -5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. N-(4-Cyanophenyl)-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of N-(2-Cyanophenyl)-3,4-difluorobenzamide (Mubritinib)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Cyanophenyl)-3,4-difluorobenzamide, also known as Mubritinib (TAK-165), is a potent and selective small-molecule inhibitor. Initially developed as a targeted therapy against HER2-overexpressing cancers, its mechanism of action has been shown to be more complex than first understood. This guide provides a comprehensive overview of Mubritinib's primary and secondary mechanisms of action, supported by preclinical data and detailed experimental protocols. We will delve into its role as a HER2 tyrosine kinase inhibitor and explore its more recently discovered function as an inhibitor of the mitochondrial electron transport chain (ETC) complex I. This dual activity presents both therapeutic opportunities and challenges, which are discussed herein.

Introduction: The Evolving Profile of Mubritinib

N-(2-Cyanophenyl)-3,4-difluorobenzamide, commercially known as Mubritinib or TAK-165, was developed by Takeda Pharmaceuticals as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2] The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[2] Overexpression or amplification of the HER2 gene is a key driver in 20-30% of breast cancers and is associated with aggressive disease and poor prognosis.[2][3] Mubritinib was designed to target HER2-driven malignancies by inhibiting its tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1]

While showing promise in preclinical models as a HER2 inhibitor, clinical development was discontinued.[1] However, subsequent research has unveiled a broader and more complex mechanistic profile. Notably, Mubritinib has been identified as a potent inhibitor of the mitochondrial electron transport chain (ETC) complex I, a mechanism that appears to be independent of its effects on HER2.[4][5][6] This discovery has led to the re-evaluation of Mubritinib in other contexts, such as acute myeloid leukemia (AML) and Kaposi's sarcoma-associated herpesvirus (KSHV)-driven malignancies, where dependency on oxidative phosphorylation (OXPHOS) is a key vulnerability.[1][4][7] This guide will dissect both of these core mechanisms to provide a complete picture of Mubritinib's biological activity.

Primary Mechanism of Action: HER2/ErbB2 Tyrosine Kinase Inhibition

Mubritinib was initially characterized as a highly selective inhibitor of HER2 tyrosine kinase.[8][9] It demonstrates potent antiproliferative effects in cancer cell lines that overexpress HER2.[8][10]

Molecular Target and Downstream Signaling

The primary molecular target of Mubritinib in this context is the intracellular tyrosine kinase domain of the HER2 receptor.[1] Upon dimerization with other ErbB family members, the HER2 receptor autophosphorylates specific tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling cascades. The two major pathways activated by HER2 are:

-

The PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth.

-

The Ras/Raf/MEK/MAPK Pathway: This pathway primarily regulates gene expression related to cell proliferation and differentiation.

Mubritinib acts as an ATP-competitive inhibitor, binding to the kinase domain of HER2 and preventing its phosphorylation.[1] This blockade leads to the downregulation of both the PI3K/Akt and MAPK signaling pathways.[8][10]

Visualization of the HER2 Signaling Pathway and Mubritinib Inhibition

Caption: A logical workflow for characterizing a kinase and metabolic inhibitor, from target validation to in vivo efficacy.

Protocol: Western Blot for HER2 Phosphorylation

-

Objective: To determine the effect of Mubritinib on HER2 phosphorylation and downstream signaling in a HER2-overexpressing cell line (e.g., BT-474).

-

Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies allow for the assessment of protein activation status.

-

Methodology:

-

Cell Culture and Treatment: Seed BT-474 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Mubritinib (e.g., 0, 1, 10, 100 nM) for 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 7.5% SDS-polyacrylamide gel. [10] 5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-MAPK, and total MAPK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a digital imager. [10]* Rationale: This experiment directly validates Mubritinib's on-target effect by showing a dose-dependent decrease in HER2 phosphorylation. Analyzing downstream proteins like Akt and MAPK confirms the functional consequence of this inhibition.

-

Protocol: Seahorse XF Cell Mito Stress Test

-

Objective: To assess the impact of Mubritinib on mitochondrial respiration.

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

-

Methodology:

-

Cell Seeding: Seed relevant cells (e.g., PEL cells or AML cells) in a Seahorse XF culture microplate and allow them to adhere.

-

Drug Treatment: Treat the cells with Mubritinib at the desired concentration and incubate for a specified period.

-

Mito Stress Test:

-

Replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose.

-

Perform the assay by sequentially injecting drugs that modulate mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: Analyze the changes in OCR to determine parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

-

Rationale: This experiment provides direct evidence of mitochondrial dysfunction. A significant decrease in maximal respiration following Mubritinib treatment, similar to the effect of Rotenone, would strongly support the inhibition of the electron transport chain. [7]

Conclusion and Future Directions

N-(2-Cyanophenyl)-3,4-difluorobenzamide (Mubritinib) is a fascinating compound with a dual mechanism of action. While its initial development as a selective HER2 inhibitor was based on a solid rationale and supported by potent preclinical data, its clinical journey was halted. [1]The subsequent discovery of its activity as a mitochondrial ETC complex I inhibitor has opened new avenues for its potential application, particularly in malignancies that are metabolically dependent on oxidative phosphorylation. [4][5] This dual activity underscores a critical lesson in drug development: off-target effects are not always detrimental and can sometimes be repurposed for new therapeutic indications. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To potentially separate the HER2 and ETC complex I inhibitory activities, which could lead to more selective and less toxic compounds.

-

Biomarker Discovery: Identifying biomarkers that can predict which tumors will be sensitive to Mubritinib's metabolic inhibition versus its HER2-targeting activity.

-

Combination Therapies: Exploring rational combinations of Mubritinib with other agents, such as glycolysis inhibitors, to exploit the metabolic vulnerabilities it induces.

Understanding the multifaceted mechanisms of drugs like Mubritinib is paramount for the continued advancement of targeted and personalized medicine.

References

- Mubritinib (TAK 165) HER2 inhibitor. (n.d.). Selleck Chemicals. Retrieved January 15, 2026.

- Mubritinib (TAK-165) | ERBB2/HER2 Inhibitor. (n.d.). MedChemExpress. Retrieved January 15, 2026.

- Mubritinib. (2026, January 8). Grokipedia.

- Mubritinib (TAK 165) | ≥99%(HPLC) | Selleck | HER2 阻害剤. (n.d.). セレックバイオテック株式会社. Retrieved January 15, 2026.

- Calderon, A., et al. (2020). Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. Oncotarget, 11(46), 4224–4242.

- Calderon, A., et al. (2020). Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. PubMed.

- Vollmar, V., et al. (2018). Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells.

- Safety and Tolerability Study of TAK-165 in Subjects With Tumors Expressing HER2. (n.d.). ClinicalTrials.gov.

- Baccelli, I., et al. (2019). Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. Cancer Cell, 36(1), 84-99.e8.

- Stephenson, Z. A., et al. (2020).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. selleckchem.com [selleckchem.com]

potential therapeutic targets of N-(2-Cyanophenyl)-3,4-difluorobenzamide

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for N-(2-Cyanophenyl)-3,4-difluorobenzamide

Abstract

The identification of novel therapeutic targets is a cornerstone of modern drug discovery. N-(2-Cyanophenyl)-3,4-difluorobenzamide represents a chemical scaffold with potential for therapeutic modulation of key biological pathways. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the molecular targets of this compound. We will delve into the rationale behind target hypothesis generation, detail robust experimental workflows for target identification and validation, and present a clear strategy for elucidating its mechanism of action. This document is designed to serve as a practical, in-depth resource, blending established principles with actionable protocols to accelerate the translation of this compound from a chemical entity to a potential therapeutic agent.

Introduction: The Rationale for Target Identification

N-(2-Cyanophenyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by a difluorinated benzamide moiety linked to a cyanophenyl group. While direct biological data on this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active agents. The benzamide class of molecules is known to interact with a wide array of biological targets, including enzymes and receptors. The presence of the cyano group and difluoro substitutions suggests potential for specific and high-affinity interactions.

The critical first step in developing such a compound is to answer the fundamental question: "What protein or pathway does it interact with to exert a biological effect?" This process, known as target identification and validation, is paramount. A well-defined molecular target provides a clear mechanistic hypothesis, enables the development of robust biomarkers, and paves the way for rational lead optimization. This guide outlines a systematic approach to de-orphanize N-(2-Cyanophenyl)-3,4-difluorobenzamide, moving from broad, hypothesis-generating screening to specific, validation-focused experiments.

Hypothesis Generation: Potential Target Classes Based on Structural Analogs

In the absence of direct data, a logical starting point is to analyze the biological activities of structurally related compounds. The N-(2-Cyanophenyl)-3,4-difluorobenzamide scaffold can be dissected into key pharmacophores to guide our search for potential target classes.

The Benzamide Moiety: A Privileged Scaffold

Benzamides are prevalent in medicinal chemistry. One of the most notable targets for this class of compounds are Histone Deacetylases (HDACs) . Several HDAC inhibitors feature a benzamide group that coordinates with the zinc ion in the enzyme's active site. For instance, Entinostat (MS-275) is a benzamide-containing HDAC inhibitor that has been investigated in clinical trials for various cancers.

Another prominent target class for benzamide-containing molecules are Poly(ADP-ribose) polymerases (PARPs) . PARP inhibitors, such as Olaparib and Rucaparib, are critical in the treatment of cancers with specific DNA repair deficiencies (e.g., BRCA mutations). While their core structures differ, the amide linkage is a common feature in many PARP inhibitors.

The Cyanophenyl Group: A Versatile Interacting Moiety

The cyanophenyl group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. This group is found in inhibitors of several enzyme families. For example, certain inhibitors of Janus Kinases (JAKs) , a family of tyrosine kinases involved in cytokine signaling, incorporate a cyanophenyl group for specific interactions within the ATP-binding pocket.

Summary of Potential Target Classes

Based on this analog-based analysis, we can prioritize several protein families as potential targets for N-(2-Cyanophenyl)-3,4-difluorobenzamide.

| Potential Target Class | Rationale / Example Analogs | Potential Therapeutic Area |

| Histone Deacetylases (HDACs) | Benzamide core is a known zinc-binding group in HDAC inhibitors (e.g., Entinostat). | Oncology, Neurology |

| Poly(ADP-ribose) Polymerases (PARPs) | Amide structures are common in PARP inhibitors that target the NAD+ binding site. | Oncology |

| Janus Kinases (JAKs) | Cyanophenyl groups are found in some JAK inhibitors, contributing to binding affinity. | Inflammation, Autoimmune Disorders, Oncology |

| Other Kinases | The general structure is amenable to fitting into ATP-binding sites of various kinases. | Oncology, Inflammation |

This analysis provides a strong foundation for designing an experimental strategy to test these hypotheses directly.

Experimental Workflow for Target Identification and Validation

We propose a multi-pronged approach that integrates computational, biochemical, and cell-based methods to identify and validate the molecular target(s) of N-(2-Cyanophenyl)-3,4-difluorobenzamide.

Phase 1: Broad, Unbiased Screening

The initial phase aims to broadly screen for biological activity and potential interactions without a preconceived bias.

Workflow: Unbiased Target Identification

Caption: A multi-phase workflow for target identification and validation.

Protocol 1: Phenotypic Screening

-

Objective: To identify a cellular context or disease model where N-(2-Cyanophenyl)-3,4-difluorobenzamide has a measurable effect.

-

Methodology:

-

Select a diverse panel of human cancer cell lines (e.g., the NCI-60 panel).

-

Prepare a stock solution of the compound in DMSO.

-

Plate cells in 96-well or 384-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound (e.g., from 10 nM to 100 µM) for 72 hours.

-

Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Expected Outcome: Identification of "sensitive" and "resistant" cell lines. This information can be correlated with genomic or proteomic data from these cell lines to generate initial hypotheses about the target's role.

Protocol 2: Affinity Chromatography-Mass Spectrometry

-

Objective: To directly capture and identify proteins that physically bind to the compound.

-

Methodology:

-

Synthesize an analog of the compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads). A control bead set without the compound is essential.

-

Prepare cell lysate from a sensitive cell line identified in the phenotypic screen.

-

Incubate the lysate with the compound-conjugated beads and control beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Expected Outcome: A list of proteins that specifically bind to the compound. True hits should be significantly enriched in the compound-bead pulldown compared to the control beads.

Phase 2: Hypothesis-Driven Target Validation

Once a list of potential targets is generated, the next phase focuses on confirming these interactions using orthogonal, direct-binding and functional assays.

Protocol 3: In Vitro Biochemical Assays

-

Objective: To confirm a direct, functional interaction between the compound and a purified recombinant protein target.

-

Methodology (Example for a Kinase Target):

-

Obtain purified, active recombinant kinase (e.g., a JAK family member).

-

Use a kinase activity assay, such as ADP-Glo™ or LanthaScreen™, which measures the consumption of ATP or the phosphorylation of a substrate.

-

Perform a dose-response curve with N-(2-Cyanophenyl)-3,4-difluorobenzamide to determine its IC50 for kinase inhibition.

-

Run a counter-screen against a panel of other kinases to assess selectivity.

-

-

Expected Outcome: A quantitative measure (IC50) of the compound's potency and selectivity for the putative target enzyme.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that the compound binds to its target in a live, intact cellular environment.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

-

Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

-

-

Expected Outcome: A "thermal shift." Ligand-bound proteins are typically stabilized against thermal denaturation. Therefore, in the presence of N-(2-Cyanophenyl)-3,4-difluorobenzamide, the target protein should remain soluble at higher temperatures compared to the vehicle control.

Elucidating the Mechanism of Action

Confirming the direct target is only part of the story. The final phase involves placing this interaction into a biological context by mapping its effect on downstream signaling pathways.

Hypothetical Signaling Pathway: JAK/STAT Inhibition

If, for example, a JAK kinase is validated as a primary target, we can hypothesize its effect on the canonical JAK/STAT signaling pathway.

Caption: Inhibition of JAK kinase blocks downstream STAT phosphorylation and signaling.

Protocol 5: Western Blot Analysis of Pathway Modulation

-

Objective: To measure the effect of the compound on the phosphorylation state of downstream signaling proteins.

-

Methodology:

-

Select a cell line known to have active JAK/STAT signaling (e.g., a leukemia cell line or cytokine-stimulated cells).

-

Treat the cells with the compound at various concentrations and for different time points.

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-STAT3) and the total protein (e.g., anti-STAT3).

-

Use secondary antibodies conjugated to HRP or a fluorescent dye for detection.

-

-

Expected Outcome: A dose-dependent decrease in the level of phosphorylated STAT3 upon treatment with the compound, while the total STAT3 level remains unchanged. This provides strong evidence that the compound is engaging its target and producing the expected downstream effect.

Conclusion and Future Directions

This guide provides a comprehensive, step-by-step strategy for the identification and validation of therapeutic targets for N-(2-Cyanophenyl)-3,4-difluorobenzamide. By combining unbiased screening with hypothesis-driven validation, researchers can efficiently de-orphanize this compound. The key is a multi-faceted approach that confirms direct binding, functional modulation, and cellular target engagement.

Upon successful validation of a target, future work should focus on:

-

Structure-Activity Relationship (SAR) studies: Synthesizing analogs to improve potency and selectivity.

-

In vivo efficacy studies: Testing the compound in relevant animal models of disease.

-

Pharmacokinetic and toxicology studies: Assessing the drug-like properties of the compound.

By following the rigorous framework outlined here, the scientific community can effectively unlock the therapeutic potential of novel chemical entities like N-(2-Cyanophenyl)-3,4-difluorobenzamide.

References

- Note: As "N-(2-Cyanophenyl)-3,4-difluorobenzamide" is a specific, non-publicly characterized compound, the references below provide authoritative context for the methodologies and target classes discussed.

-

HDAC Inhibitors: Falk, L., et al. (2019). The benzamide HDAC inhibitor entinostat and its relevance for cancer therapy. Drug Discovery Today. [Link]

-

PARP Inhibitors: Mateo, J., et al. (2019). PARP inhibitors in prostate cancer: a new class of treatment for a specific patient population. The Oncologist. [Link]

-

JAK Inhibitors: Schwartz, D.M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology. [Link]

-

Phenotypic Screening: Moffat, J.G., et al. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery. [Link]

-

Chemical Proteomics: Bantscheff, M., et al. (2012). Chemoproteomics profiling of kinases and other ATP binding proteins in cancer. Current Opinion in Chemical Biology. [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

-

NCI-60 Human Tumor Cell Lines Screen: Shoemaker, R.H. (2006). The NCI-60 human tumor cell line anticancer drug screen. Nature Reviews Cancer. [Link]

An In-depth Technical Guide to the Solubility Profile of N-(2-Cyanophenyl)-3,4-difluorobenzamide in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] N-(2-Cyanophenyl)-3,4-difluorobenzamide is a compound of interest in medicinal chemistry, and understanding its solubility profile is paramount for formulation development, preclinical studies, and ultimately, clinical success. This technical guide provides a comprehensive framework for characterizing the solubility of N-(2-Cyanophenyl)-3,4-difluorobenzamide across a range of solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the physicochemical properties of this and similar benzamide derivatives.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a critical attribute that dictates the rate and extent of drug absorption.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering the development of otherwise potent compounds.[3]

N-(2-Cyanophenyl)-3,4-difluorobenzamide, with its aromatic and polar functional groups, presents a unique case for solubility studies. The presence of two fluorine atoms, a nitrile group, and an amide linkage suggests a complex interplay of intermolecular forces that will govern its interaction with various solvents. A thorough understanding of its solubility in different solvent systems—ranging from aqueous buffers to organic solvents commonly used in formulation—is therefore not merely an academic exercise but a crucial step in its development pathway.[2] This guide will equip the researcher with the necessary tools and knowledge to systematically evaluate the solubility profile of this molecule.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.

-